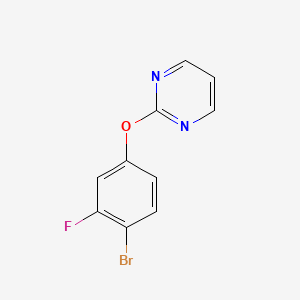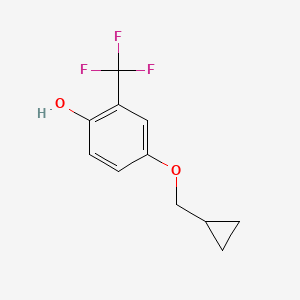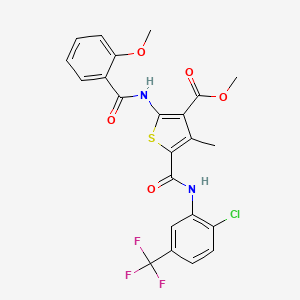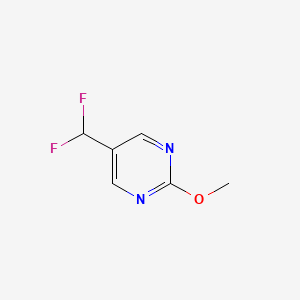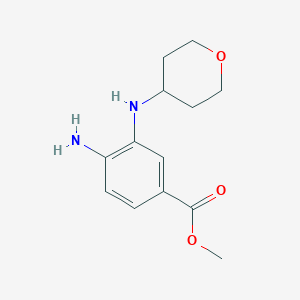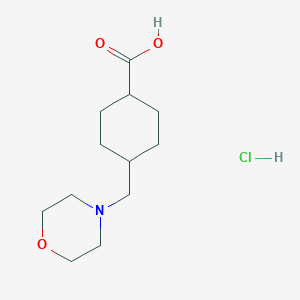
trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound that features a cyclohexane ring substituted with a morpholinomethyl group and a carboxylic acid group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Morpholinomethyl Group: This step involves the reaction of cyclohexanecarboxylic acid with morpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the resulting trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large reactors for the hydrogenation of benzene to cyclohexane.
Catalytic Reaction:
Crystallization and Purification: The final product is crystallized and purified to obtain the hydrochloride salt in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholinomethyl group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
trans 4-(Aminomethyl)cyclohexanecarboxylic acid: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.
trans 4-(Hydroxymethyl)cyclohexanecarboxylic acid: Contains a hydroxymethyl group instead of a morpholinomethyl group.
trans 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid: Features an Fmoc-protected aminomethyl group.
Uniqueness:
- The presence of the morpholinomethyl group in trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride provides unique steric and electronic properties, making it distinct from similar compounds.
- The hydrochloride form enhances its solubility and stability, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C12H22ClNO3 |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
4-(morpholin-4-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H21NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h10-11H,1-9H2,(H,14,15);1H |
InChI-Schlüssel |
FKWRNRPKIJJISX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN2CCOCC2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] 2-acetamido-4-amino-4-oxobutanoate](/img/structure/B15090553.png)
![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester](/img/structure/B15090556.png)
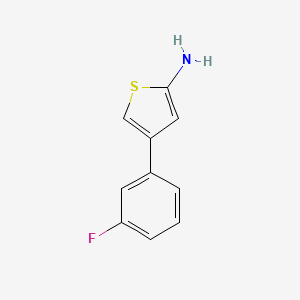
![N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B15090562.png)

![1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one](/img/structure/B15090573.png)
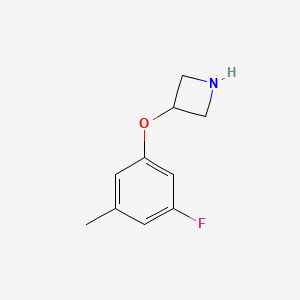
![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)
